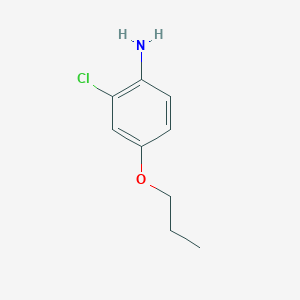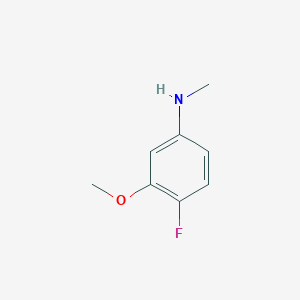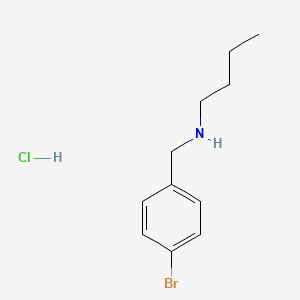
N-(4-Bromobenzyl)-1-butanamine hydrochloride
Descripción general
Descripción
“N-(4-Bromobenzyl)-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1158472-86-6 . It has a molecular weight of 278.62 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a compound named “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” was synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 278.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Aplicaciones Científicas De Investigación
Antifungal Agent Research
Butenafine hydrochloride, a benzylamine derivative closely related to N-(4-Bromobenzyl)-1-butanamine hydrochloride, has been studied for its antifungal properties. Butenafine was found effective against dermatophytosis in guinea pigs, showing superior efficacy compared to other antifungal agents. This effectiveness may be attributed to its fungicidal activity and long retention in the skin after topical application (Arika et al., 1990).
Synthesis and Chemical Industry Applications
N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis widely used in the medical, pesticide, and chemical fields, represents another application area. Its synthesis process, involving dimethylamine hydrochloride and other materials, indicates potential for industrial production (Wang Ling-ya, 2015).
Interaction with Lipids in Antifungal Treatment
Further research on butenafine, a similar compound, shows how it interacts with lipids, which might explain its antifungal efficacy and long duration of action. The compound increases membrane fluidity and permeability, highlighting its potential as a topical antifungal agent (Mingeot-Leclercq et al., 2001).
Neuroprotective Effects in Ischemia
Research on LY042826 and LY393615, compounds structurally similar to this compound, shows their potential as neuroprotective agents against ischemia-induced brain injury in animal models. These findings suggest their potential use as anti-ischemic agents (Hicks et al., 2000).
Drug Synthesis and Pharmacology
This compound and related compounds have been explored in the synthesis of drugs such as bupropion hydrochloride, highlighting their significance in the pharmaceutical industry. These compounds serve as key intermediates in creating effective medications (Reddy et al., 2010).
Safety and Hazards
The safety data sheet for a related compound, “4-Bromobenzoic acid”, indicates that it is a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions should be taken when handling “N-(4-Bromobenzyl)-1-butanamine hydrochloride”.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMCGRLOCPJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-57-4 | |
| Record name | Benzenemethanamine, 4-bromo-N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)
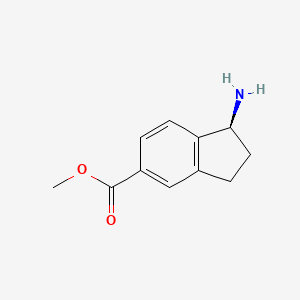
![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)
amine hydrochloride](/img/structure/B3165815.png)
![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)
amine hydrochloride](/img/structure/B3165822.png)
Amine Hydrochloride](/img/structure/B3165826.png)
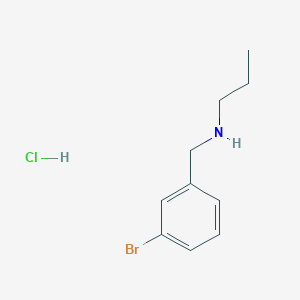
Amine Hydrochloride](/img/structure/B3165842.png)
